8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one
Description
8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one is a fused heterocyclic compound featuring a pyran ring (oxygen-containing six-membered ring) fused to a pyridinone moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive pyridinone derivatives, which are known for antimicrobial, antifungal, and kinase-inhibitory properties .
Properties
IUPAC Name |
8-bromo-1H-pyrano[4,3-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-7-2-10-1-5-6(7)3-12-4-8(5)11/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVOFDVYIRNDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2C(=O)CO1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Cyclization and Oxidation
The most widely reported method involves a multi-step sequence starting from 3-aminopyridine derivatives. Initial cyclocondensation with diketene in acetic anhydride forms the pyran ring, followed by bromination at the 8-position using bromine in dichloromethane . A critical oxidation step converts the intermediate 8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol to the target ketone using Jones reagent (CrO₃/H₂SO₄) .
Reaction Conditions:
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Cyclocondensation: 80°C, 6 hours, acetic anhydride solvent.
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Bromination: 0°C to room temperature, 12 hours, Br₂/CH₂Cl₂.
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Oxidation: 0°C, 2 hours, CrO₃ in H₂SO₄.
Yield: 58–62% overall yield after purification .
Advantages:
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High regioselectivity for bromination at the 8-position.
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Scalable for industrial production.
Limitations:
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Use of toxic chromium-based oxidants necessitates stringent waste management.
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Intermediate purification steps reduce efficiency.
Claisen-Schmidt Condensation and Algar-Flynn-Oyamada (AFO) Reaction
This approach adapts the AFO reaction, traditionally used for flavonoid synthesis, to construct the pyranopyridinone core. A chalcone precursor, synthesized via Claisen-Schmidt condensation of 3-hydroxy-1-phenylpyrazole with 4-bromobenzaldehyde, undergoes epoxidation and cyclization . Hydrogen peroxide and sodium hydroxide facilitate the formation of the pyran ring, with bromine introduced via the aldehyde precursor.
Reaction Conditions:
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Claisen-Schmidt: 55°C, 3–5 hours, ethanol/NaOH.
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AFO Reaction: 60°C, 8 hours, H₂O₂/NaOH.
Yield: 71–85% for the AFO step, with 36–95% yield in the condensation step .
Advantages:
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Avoids hazardous bromination reagents.
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High atom economy due to in situ bromine incorporation.
Limitations:
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Requires optically pure chalcone precursors to prevent diastereomer formation.
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Extended reaction times for epoxidation.
Ring-Closure with Oxammonium Hydrochloride
A patent-derived method utilizes oxammonium hydrochloride in dimethylformamide (DMF) to drive ring-closure of 2-chloro-3-pyridyl formaldehyde derivatives . Bromine is introduced via a palladium-catalyzed coupling reaction post-cyclization. Triethylamine acts as a base to neutralize HCl byproducts, enhancing reaction efficiency.
Reaction Conditions:
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Cyclization: 60°C, 6–8 hours, DMF/triethylamine.
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Bromination: Suzuki coupling with Pd(PPh₃)₄, 80°C, 12 hours.
Yield: 43–85% for cyclization; 70–78% for bromination .
Advantages:
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Mild conditions suitable for acid-sensitive intermediates.
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Modular approach allows late-stage bromination.
Limitations:
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High DMF usage complicates solvent recovery.
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Palladium residues require rigorous purification.
Triflate Intermediate Coupling
A novel strategy involves synthesizing a triflate intermediate from 8-bromo-2-oxo-2H-chromene-3-carboxylic acid, followed by Suzuki or Heck couplings to introduce substituents . The triflate group activates the pyran ring for cross-coupling, enabling diversification of the pyridinone moiety.
Reaction Conditions:
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Triflation: 0°C, 2 hours, Tf₂O/triethylamine.
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Coupling: 80–100°C, 24 hours, Pd catalyst/base.
Yield: 62–87% for coupling reactions .
Advantages:
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Enables rapid structural diversification.
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Compatible with aryl, vinyl, and alkynyl groups.
Limitations:
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High cost of trifluoromethanesulfonic anhydride (Tf₂O).
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Requires anhydrous conditions.
Comparative Analysis of Methods
| Method | Overall Yield | Key Advantage | Key Limitation |
|---|---|---|---|
| Multi-Step Cyclization | 58–62% | Scalability | Toxic oxidants |
| AFO Reaction | 71–85% | Atom economy | Precursor complexity |
| Oxammonium Cyclization | 43–85% | Late-stage bromination | Solvent recovery issues |
| Triflate Coupling | 62–87% | Structural diversification | High reagent cost |
Chemical Reactions Analysis
Cyclization and Ring Formation
The compound serves as a precursor in annulation reactions to construct polycyclic systems. Key examples include:
a. Pyrano-Pyridine Ring Functionalization
Reactions with hydroxylating agents (e.g., H<sub>2</sub>O<sub>2</sub>/acid) under elevated temperatures (80–120°C) in aprotic solvents (DMF, THF) yield fused pyrano[4,3-c]pyridinone derivatives. The bromine atom stabilizes intermediates during cyclization.
b. Algar-Flynn-Oyamada (AFO) Reaction
Under oxidative conditions (H<sub>2</sub>O<sub>2</sub>, NaOH/EtOH), the compound participates in AFO-type oxidative cyclization to form flavonol-like structures. This proceeds via epoxide intermediates, confirmed by <sup>1</sup>H NMR disappearance of olefinic protons (δ 7.63–7.75 ppm) .
Nucleophilic Substitution
The bromine atom at position 8 undergoes substitution reactions under catalytic or thermal conditions:
Ketone-Directed Reactions
The 4-ketone group participates in condensation and addition reactions:
a. Claisen-Schmidt Condensation
Reacting with aryl aldehydes (e.g., 4-chlorobenzaldehyde) in ethanolic NaOH yields α,β-unsaturated ketones. For example:
text8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one + 4-Fluorobenzaldehyde → (E)-3-(4-Fluorophenyl)-1-(pyrano-pyridinone)prop-2-en-1-one
Reaction efficiency: 55–85% yield (TLC-monitored) .
b. Grignard Addition
Organomagnesium reagents (e.g., MeMgBr) add to the ketone, forming tertiary alcohols. Products show downfield <sup>1</sup>H NMR shifts (δ 4.8–5.2 ppm for -OH) .
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed couplings:
| Reaction | Conditions | Outcome |
|---|---|---|
| Heck Reaction | Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>, DMF | 8-Alkenyl derivatives (E/Z > 4:1) |
| Sonogashira Reaction | CuI, PdCl<sub>2</sub>, Et<sub>3</sub>N | 8-Alkynyl analogs (72–89% yield) |
| Buchwald-Hartwig | Xantphos, Pd<sub>2</sub>(dba)<sub>3</sub>, toluene | 8-N-arylaminopyridinones |
Biological Activity Modulation
Derivatives exhibit structure-activity relationships (SAR) relevant to medicinal chemistry:
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Aldosterone Synthase Inhibition : 8-Cyano analogs show IC<sub>50</sub> = 12 nM (vs. 45 nM for bromo-parent).
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TLR8 Agonism : 8-Amino derivatives activate NF-κB signaling (EC<sub>50</sub> = 1.68 μM) .
Spectroscopic Characterization
Key spectral data for reaction monitoring:
Practical Considerations
Scientific Research Applications
Chemistry
- Building Block for Synthesis: 8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo substitution reactions allows for the introduction of various functional groups .
Biology
- Antimicrobial Activity: Studies indicate that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
- Anticancer Properties: Research has shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to be linked to the activation of caspase pathways, indicating its potential as a therapeutic agent against cancer .
Medicine
- Therapeutic Agent: Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, particularly in oncology and infectious diseases .
Industrial Applications
- Material Development: The compound is also being investigated for its use in the development of new materials and chemical processes, leveraging its unique chemical properties .
Study on Antimicrobial Efficacy
A published study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multiple bacterial strains. This research highlights the compound's potential as a template for developing new antibiotics .
Cancer Cell Line Evaluation
Research conducted on several cancer cell lines revealed that treatment with this compound resulted in apoptosis through caspase pathway activation. These findings suggest its viability as an anticancer agent .
Deubiquitinase Inhibition
Certain derivatives have shown promise as selective inhibitors of deubiquitinases (DUBs), which are crucial in protein degradation and cellular regulation. This inhibition could have implications for cancer therapy and other diseases where DUBs play a significant role .
Mechanism of Action
The mechanism of action of 8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the fused ring system play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrano-Pyridinone Derivatives
Example Compounds :
Insights :
Brominated Pyrrolo-Pyridine Derivatives
Example Compounds :
- 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one (Similarity: 0.90, )
- 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine ()
Insights :
Benzofused and Saturated Analogs
Example Compounds :
- 8-Chloro-1-isopropyl-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazole ()
- 5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one ()
Insights :
- Partial saturation () may improve solubility, as seen in hydrochloride salt formulations .
Biological Activity
8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom attached to a pyrano-pyridine fused ring system. Its structural formula can be represented as follows:
This unique structure contributes to its reactivity and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the bromination of a precursor compound. Common methods include:
- Bromination using Bromine or N-bromosuccinimide (NBS) : Conducted in solvents like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
- Purification Techniques : Recrystallization or chromatography is used to achieve high purity of the product .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating potent antibacterial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 125 - 250 |
| Staphylococcus aureus | 100 - 200 |
| Pseudomonas aeruginosa | 150 - 300 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 13.62 ± 0.86 |
| MGC-803 | 3.05 ± 0.29 |
| HCT-116 | 11.57 ± 0.53 |
The results indicate that it may inhibit cancer cell proliferation through specific molecular pathways .
The biological activity of this compound is believed to involve interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the bromine atom enhances its reactivity, allowing it to form complexes with biomolecules that may disrupt normal cellular functions .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI highlighted the antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that derivatives of this compound could serve as templates for new antibiotics .
- Cancer Cell Line Evaluation : Research conducted on various cancer cell lines demonstrated that the compound could induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
- Deubiquitinase Inhibition : Another study indicated that certain derivatives of this compound might act as selective inhibitors of deubiquitinases (DUBs), which play crucial roles in protein degradation and cellular regulation .
Q & A
Q. What synthetic routes are recommended for 8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves halogenation of the pyranone precursor using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For example, analogous syntheses of brominated pyridines (e.g., 3-bromo-4-methylpyridine) employ argon-purged reactions in polar aprotic solvents (e.g., 1-propanol) at 80–100°C to minimize side reactions . Optimization can involve adjusting stoichiometry (1.2–1.5 eq bromine source), reaction time (6–12 hours), and purification via silica gel chromatography. Monitoring by TLC or LC-MS ensures intermediate stability.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use - and -NMR to confirm the pyranone scaffold and bromine substitution. For example, -NMR of 3-bromo-4-methylpyridine shows deshielded aromatic protons (δ 8.2–8.5 ppm), while -NMR identifies the carbonyl carbon (δ ~170 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 242.98). IR spectroscopy (C=O stretch ~1650 cm) corroborates the lactone structure. Cross-reference spectral databases for analogous compounds (e.g., pyrano[2,3-f]chromen-4-one derivatives) to resolve ambiguities .
Q. How does the bromine substituent influence the pyranone ring’s reactivity in further functionalization?
- Methodological Answer : Bromine acts as a directing group, facilitating electrophilic substitution at the para position. It also serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). For instance, 3-bromo-4-methylpyridine undergoes palladium-catalyzed coupling with aryl boronic acids to yield biaryl derivatives . Steric hindrance near the bromine may require tailored catalysts (e.g., XPhos Pd G3) for efficient substitution.
Q. What storage conditions prevent degradation of this compound?
- Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C to avoid hydrolysis or oxidation. Similar brominated pyridinones (e.g., 3-bromo-4-hydroxy-2(1H)-pyridinone) degrade upon exposure to moisture, necessitating desiccant packs in storage containers . Regular stability assays (HPLC purity checks every 3–6 months) are recommended.
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict regioselectivity in electrophilic substitutions on this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron density to identify reactive sites. For example, Fukui indices for brominated pyridines highlight nucleophilic regions susceptible to electrophilic attack . Compare computed transition states (e.g., nitration or sulfonation) with experimental outcomes to validate models. Software like Gaussian or ORCA is standard for such analyses.
Q. What strategies resolve contradictions between observed and predicted reaction outcomes during pyranone core modification?
- Methodological Answer : Use systematic troubleshooting:
- Step 1 : Re-examine reaction intermediates via -NMR to detect unexpected byproducts (e.g., ring-opening under acidic conditions).
- Step 2 : Vary catalysts (e.g., switch from Pd(OAc) to Pd(dba)) to address steric mismatches.
- Step 3 : Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps.
Case Study: Discrepancies in coupling yields for brominated pyridines were resolved by optimizing ligand-to-metal ratios .
Q. How do steric/electronic effects of bromine influence intermolecular interactions in crystal packing?
- Methodological Answer : Single-crystal X-ray diffraction reveals Br···π interactions (3.5–4.0 Å) and hydrogen-bonding networks. For cyclopenta[c]pyridin-7-ones, bromine’s electronegativity disrupts π-stacking but enhances halogen bonding with carbonyl groups . Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions.
Q. What challenges arise in enantioselective synthesis of derivatives, and how can chiral catalysts address them?
- Methodological Answer : The pyranone’s planar structure complicates asymmetric induction. Chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed allylic alkylation can induce enantioselectivity (>80% ee) . Alternatively, enzymatic resolution (e.g., lipase-mediated ester hydrolysis) separates enantiomers post-synthesis. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA/IB columns).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
